4,4'-二甲氧基二苯胺

概述

描述

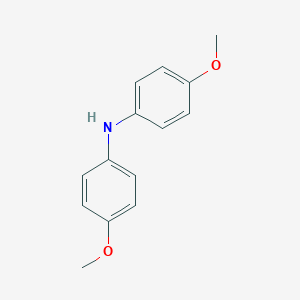

4,4’-Dimethoxydiphenylamine, also known as bis(4-methoxyphenyl)amine, is an organic compound with the molecular formula C14H15NO2. It is a derivative of diphenylamine where both phenyl rings are substituted with methoxy groups at the para positions. This compound is known for its applications in various fields, including organic synthesis and material science.

科学研究应用

4,4’-Dimethoxydiphenylamine has a wide range of applications in scientific research:

作用机制

Target of Action

4,4’-Dimethoxydiphenylamine is an aromatic amine

Mode of Action

It is known to neutralize acids in exothermic reactions to form salts plus water . This suggests that it may interact with acidic targets in biological systems, potentially altering their function.

Biochemical Pathways

It is used as a hole transporting material that facilitates efficiency mobility of charges in an electrochemical device . This suggests that it may influence electron transport pathways in biological systems.

Pharmacokinetics

It is soluble in methanol and insoluble in water , which may influence its absorption and distribution in the body

Result of Action

It is used in the synthesis of 4,4’-dimethoxydiphenylamine-substituted 9,9’-bifluorenylidene with a power efficiency of 18% . This suggests that it may have significant effects on molecular structures and cellular processes, particularly those involving electron transport.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Dimethoxydiphenylamine. For example, its reactivity with acids suggests that pH levels may influence its activity . Additionally, it is air sensitive , indicating that exposure to oxygen may affect its stability and efficacy.

生化分析

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

Information on any effects on metabolic flux or metabolite levels is currently lacking .

Transport and Distribution

Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Dimethoxydiphenylamine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with 4-methoxybenzaldehyde under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-dimethoxydiphenylamine often involves the use of catalytic hydrogenation of the Schiff base intermediate. This method ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: 4,4’-Dimethoxydiphenylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or alkylated derivatives.

相似化合物的比较

4,4’-Dimethoxybenzil: Another compound with methoxy groups at the para positions but with a different core structure.

Bis(4-methoxyphenyl)methanamine: Similar in structure but with a methanamine core instead of a diphenylamine core.

Uniqueness: 4,4’-Dimethoxydiphenylamine is unique due to its specific electron-donating properties and its ability to act as a hole-transporting material in solar cells. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds .

生物活性

4,4'-Dimethoxydiphenylamine (DMDA) is an aromatic amine that has garnered interest due to its potential biological activities, including antioxidant and antimicrobial properties. This article explores the compound's biological activity through various studies, focusing on its mechanisms of action, biochemical pathways, and applications in scientific research.

4,4'-Dimethoxydiphenylamine is characterized by its silver-gray crystalline solid form and is soluble in methanol but insoluble in water . The presence of two methoxy groups enhances its electron-donating capacity, which is crucial for its biological activities.

Antioxidant Activity

The antioxidant properties of DMDA are primarily attributed to the electron-donating methoxy groups. These groups increase the electron density on the aromatic ring, allowing the compound to effectively scavenge free radicals. For instance, studies have shown that DMDA can inhibit lipid oxidation by scavenging radicals such as methyl linoleate. This structure-activity relationship highlights the importance of substituents in enhancing antioxidant capabilities.

Antimicrobial Properties

Research indicates that DMDA exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways. Specific studies have reported significant inhibitory effects on bacterial strains, suggesting potential applications in developing antimicrobial agents.

Biochemical Pathways

DMDA influences several biochemical pathways:

Antioxidant Efficacy

A study examining the radical scavenging ability of DMDA found that it effectively inhibited autoxidation processes in lipid systems. The compound demonstrated a significant reduction in oxidative stress markers, establishing its role as a potent antioxidant agent .

Cytogenetic Studies

Genetic toxicity assessments conducted using Chinese Hamster Ovary (CHO) cells revealed that DMDA could induce chromosomal aberrations at specific concentrations. These findings raise concerns regarding its safety profile but also underscore its utility in understanding mutagenic potential in chemical compounds .

Applications in Scientific Research

DMDA has diverse applications across various fields:

- Chemistry : It serves as a precursor for synthesizing organic compounds, including dyes and polymers.

- Biology : Its antioxidant and antimicrobial properties make it a candidate for further exploration in pharmaceutical development.

- Industry : DMDA is utilized as a chemical additive in rubber production and as a hole-transporting material in dye-sensitized solar cells (DSSCs) .

Summary Table of Biological Activities

属性

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOONNWIINSFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025093 | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dimethoxydiphenylamine is a fine very light gray to silver-gray crystalline solid. (NTP, 1992) | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

101-70-2 | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(4-methoxyphenyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-N-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I912MLM9XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4,4'-Dimethoxydiphenylamine influence its antioxidant activity?

A: 4,4'-Dimethoxydiphenylamine demonstrates antioxidant properties due to the presence of electron-donating methoxy groups on its diphenylamine structure. These groups increase electron density, enhancing the molecule's ability to donate electrons to free radicals, thereby neutralizing them. [] For instance, in the study on lipid oxidation, 4,4'-Dimethoxydiphenylamine effectively inhibited the autoxidation of methyl linoleate, showcasing its radical scavenging ability. [] This highlights the structure-activity relationship where electron-donating substituents contribute significantly to the antioxidant activity of diphenylamines.

Q2: Can 4,4'-Dimethoxydiphenylamine be used in solar cell applications?

A: Yes, 4,4'-Dimethoxydiphenylamine shows promise in the development of Dye-Sensitized Solar Cells (DSSCs). Researchers have successfully incorporated it as a donor moiety in push-pull zinc porphyrin-based dyes. [] These dyes, when integrated into DSSCs, exhibited enhanced light-harvesting efficiency, particularly in the 550 nm range. [] This improved performance can be attributed to the broader absorption spectrum achieved by combining 4,4'-Dimethoxydiphenylamine with other chromophores like diketopyrrolopyrrole (DPP), effectively covering a larger portion of the visible spectrum. []

Q3: How does 4,4'-Dimethoxydiphenylamine contribute to the performance of perovskite solar cells?

A: 4,4'-Dimethoxydiphenylamine serves as a key building block for synthesizing effective hole-transporting materials (HTMs) used in perovskite solar cells. [] Specifically, it is utilized in the creation of KR216, a 9,9'-bifluorenylidene derivative, mimicking the structure of the well-established HTM spiro-OMeTAD. [] When incorporated into perovskite solar cells, KR216 facilitated efficient hole transport, contributing to a remarkable power conversion efficiency of 17.8%. []

Q4: Are there any interesting photophysical properties associated with 4,4'-Dimethoxydiphenylamine derivatives?

A: Yes, certain derivatives of 4,4'-Dimethoxydiphenylamine exhibit intriguing mechano-responsive luminescence (MRL) properties, specifically mechano-induced thermally activated delayed fluorescence (TADF). [] For example, "Y-shaped" donor-acceptor molecules incorporating 4,4'-Dimethoxydiphenylamine as the donor unit have shown a shift from weak blue fluorescence to bright yellow TADF upon grinding. [] This change is attributed to alterations in the dihedral angles of the molecule, influencing the intramolecular charge transfer processes and resulting in high-contrast MRL switching. []

Q5: What analytical techniques are commonly employed to study 4,4'-Dimethoxydiphenylamine and its derivatives?

A: Characterizing 4,4'-Dimethoxydiphenylamine and its derivatives often involves a combination of techniques. Electronic absorption spectroscopy helps analyze their light absorption characteristics, while fluorescence spectroscopy provides insights into their emission properties. [, ] Electrochemical methods, including cyclic voltammetry, are used to study their redox behavior. [] Computational tools, such as density functional theory (DFT) calculations, are also employed to understand their electronic structures and predict their optical properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。